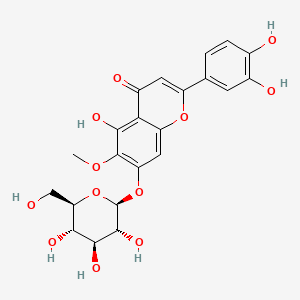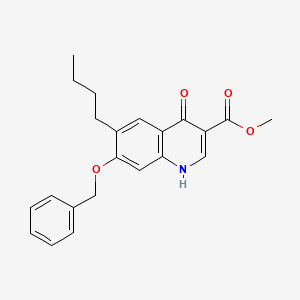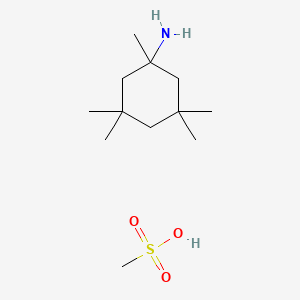
PSI-6130
Descripción general
Descripción
PSI-6130 es un análogo de nucleósido que ha ganado una atención significativa por sus potentes propiedades antivirales, particularmente contra el virus de la hepatitis C. Este compuesto es un miembro de la clase de fármacos antivirales conocidos como inhibidores de la polimerasa de nucleósidos. Fue creado por el químico Jeremy L. Clark y actualmente está siendo desarrollado por Hoffmann–La Roche como un profármaco de éster diisobutírico 3’,5’, R7128 .
Aplicaciones Científicas De Investigación
PSI-6130 ha sido ampliamente estudiado por sus propiedades antivirales. Ha mostrado una potente actividad en el ensayo de replicón subgenómico del virus de la hepatitis C, con una EC90 de 4.6 ± 2.0 μM . El compuesto también se ha probado en combinación con otros compuestos anti-virus de la hepatitis C, mostrando respuestas aditivas a sinérgicas. Más allá de sus aplicaciones antivirales, this compound se está explorando por su posible uso en otras áreas de la medicina y la industria, incluyendo como compuesto modelo para estudiar análogos de nucleósidos y sus mecanismos de acción .
Mecanismo De Acción
El mecanismo de acción de PSI-6130 implica su conversión a la forma trifosfato activa, que inhibe la ARN polimerasa dependiente de ARN del virus de la hepatitis C (NS5B). Esta inhibición previene la replicación del ARN viral, deteniendo eficazmente la capacidad del virus para proliferar. El compuesto actúa como un terminador de cadena no obligado, lo que significa que se incorpora al ARN viral y termina su síntesis .
Análisis Bioquímico
Biochemical Properties
PSI-6130 inhibits the hepatitis C virus RNA dependent RNA polymerase called NS5B . This interaction with the NS5B enzyme is crucial for the antiviral activity of this compound .
Cellular Effects
This compound has shown potent antiviral efficacy in patients infected with hepatitis C virus (HCV) genotypes 1, 2, or 3 . It has been shown to be a potent and non-toxic inhibitor of HCV replication .
Molecular Mechanism
The mechanism of action of this compound involves the metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate . Both this compound triphosphate and PSI-6206 triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent, dose-dependent antiviral activity . Marginal viral load rebound was observed in some HCV genotype 1-infected patients, whereas partial response was observed in others .
Dosage Effects in Animal Models
In animal models, this compound showed no cytotoxicity at the highest concentration tested, and a 6-day toxicity study performed in mice resulted in a no-effect dose of ≥100 mg/kg .
Metabolic Pathways
The metabolic pathway of this compound involves the formation of its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate .
Métodos De Preparación
La síntesis de PSI-6130 implica varios pasos clave. Una ruta eficiente hacia derivados de pentosa biológicamente relevantes, incluido this compound, presenta una reacción de α-oxidación enantioselectiva habilitada por una amina quiral en combinación con catálisis de cobre(II). Esto es seguido por un acoplamiento aldólico de Mukaiyama, que permite la incorporación de una amplia gama de fragmentos modulares de dos carbonos . Los métodos de producción industrial para this compound están diseñados para ser escalables y eficientes, asegurando que el compuesto pueda producirse en grandes cantidades para uso clínico.
Análisis De Reacciones Químicas
PSI-6130 experimenta varios tipos de reacciones químicas, incluyendo oxidación y fosforilación. El compuesto se fosforila a su forma trifosfato activa, que es un potente inhibidor de la ARN polimerasa dependiente de ARN del virus de la hepatitis C. Los reactivos comunes utilizados en estas reacciones incluyen la nucleósido difosfato quinasa y otras enzimas celulares . Los principales productos formados a partir de estas reacciones son los derivados monofosfato, difosfato y trifosfato de this compound .
Comparación Con Compuestos Similares
PSI-6130 se compara a menudo con otros análogos de nucleósidos, como sofosbuvir (PSI-7977), que también es un potente inhibidor de la ARN polimerasa dependiente de ARN del virus de la hepatitis C. Si bien ambos compuestos comparten mecanismos de acción similares, this compound ha mostrado una potencia consistente a través de diferentes genotipos del virus de la hepatitis C . Otros compuestos similares incluyen PSI-6206 y PSI-7851, que se han estudiado por sus propiedades antivirales y sus posibles aplicaciones clínicas .
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIRLYMDJMKGW-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231287 | |
| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817204-33-4 | |
| Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSI-6130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?
A1: this compound is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, this compound-triphosphate (this compound-TP). [, , ] this compound-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]
Q2: Is there a secondary metabolic pathway involved in this compound's mechanism of action?
A2: Yes, research has shown that this compound is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of this compound-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although this compound-TP is more potent. []
Q3: What is the primary route of phosphorylation for this compound to reach its active triphosphate form?
A3: this compound is initially phosphorylated by human deoxycytidine kinase (dCK) to form this compound-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, this compound is not a substrate for uridine-cytidine kinase 1 (UCK-1). []
Q4: Has resistance to this compound been observed in clinical settings?
A5: Clinical trials have shown a high barrier to resistance for this compound. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]
Q5: How does the resistance profile of this compound compare to other classes of HCV inhibitors?
A6: Studies suggest that nucleoside inhibitors, including this compound, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of this compound with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []
Q6: What is the bioavailability of this compound, and what strategies have been employed to improve it?
A7: Pharmacokinetic studies in rhesus monkeys showed that this compound exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]
Q7: What are the primary metabolites of this compound observed in vivo?
A8: In rhesus monkeys, approximately 33% of the administered this compound dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []
Q8: Are there any known interactions of this compound with drug-metabolizing enzymes or transporters?
A9: While specific information regarding this compound's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.
Q9: What are the next steps in the research and development of this compound and related compounds?
A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of this compound. [, ] - Evaluating the long-term safety and efficacy of this compound and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


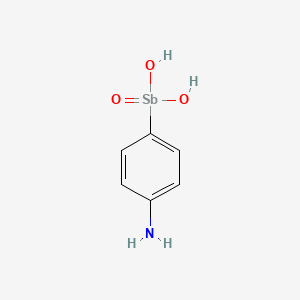
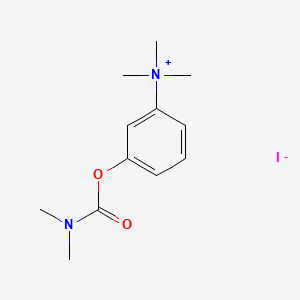
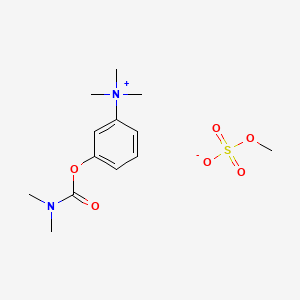

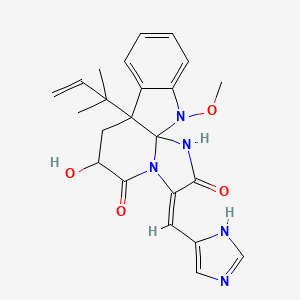
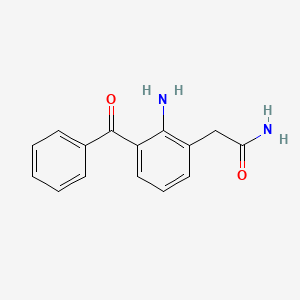
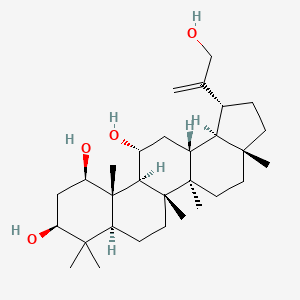
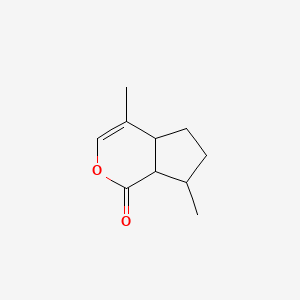
![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)
